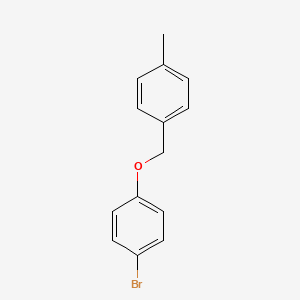

1-Bromo-4-((4-methylbenzyl)oxy)benzene

Description

Significance within Halogenated Aromatic Ethers in Organic Chemistry Research

Halogenated aromatic ethers are a class of organic compounds that feature an ether linkage and one or more halogen atoms attached to an aromatic ring system. scbt.com These compounds are significant in organic chemistry for several reasons. Their structures are found in various natural products and serve as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. scbt.com The presence of a halogen atom, such as bromine, provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. rsc.orgresearchgate.net Halogenated ethers are also investigated for their applications in polymer science, where they can enhance thermal stability and fire resistance. researchgate.net The specific positioning of the halogen and ether groups on the aromatic ring influences the molecule's electronic properties and reactivity, making this class of compounds a versatile platform for chemical exploration and development.

Role as a Key Intermediate in Multi-Step Organic Synthesis

While specific documented industrial-scale applications for 1-Bromo-4-((4-methylbenzyl)oxy)benzene are not widely reported, its structure makes it an archetypal intermediate for multi-step organic synthesis. Its utility stems from the presence of two distinct and highly functional chemical handles: the aryl bromide and the benzyl (B1604629) ether.

The aryl bromide moiety is a cornerstone of modern cross-coupling chemistry. It allows for the formation of new carbon-carbon bonds through reactions such as:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form biphenyl (B1667301) derivatives, which are common structures in liquid crystals and pharmaceuticals. rsc.orgresearchgate.net

Heck Coupling: Reaction with an alkene to introduce vinyl groups.

Sonogashira Coupling: Reaction with a terminal alkyne to create aryl alkynes, important in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

The benzyl ether group is predominantly used as a protecting group for the phenol's hydroxyl functionality. Benzyl ethers are known for their stability across a wide range of reaction conditions, yet they can be cleaved when necessary. The 4-methylbenzyl (or p-methylbenzyl, PMB) ether offers specific advantages and reactivity compared to a simple benzyl ether.

This dual functionality allows for a synthetic strategy where the aryl bromide is reacted first to build a more complex molecular backbone. Subsequently, the benzyl ether can be cleaved to reveal the phenol (B47542), which can then be used for further functionalization, such as forming esters or other ethers. This makes this compound a valuable bifunctional building block for the systematic construction of complex target molecules.

Overview of Contemporary Research Trajectories for Aryl Bromides and Benzyl Ethers

Current research into aryl bromides and benzyl ethers continues to expand their utility in organic synthesis.

For aryl bromides , a major focus is the development of novel catalytic systems to make cross-coupling reactions more efficient, sustainable, and versatile. This includes creating catalysts that operate at room temperature, in greener solvents like water, or under photoredox conditions. orgsyn.org Researchers are also expanding the scope of coupling partners to include previously challenging substrates, aiming to simplify the synthesis of complex organic molecules for drug discovery and materials science. orgsyn.orgrsc.org The direct acylation and azidation of aryl bromides are other active areas, providing new pathways to important functional groups.

In the realm of benzyl ethers , research has evolved from their traditional role as robust protecting groups. A significant contemporary trajectory is the development of milder and more selective methods for their cleavage. nih.gov Visible-light-mediated photocatalytic methods, for instance, allow for debenzylation under conditions that preserve other sensitive functional groups within the molecule. nih.gov Furthermore, the dynamic nature of the ether linkage is being explored in the field of covalent adaptable networks (CANs), where reversible trans-ether exchange reactions can lead to reprocessable and malleable polymer materials. thermofisher.kr Fluorinated benzyl ethers are also being synthesized to act as protecting groups that can enhance spectral resolution in NMR studies, aiding in the characterization of complex molecules like oligosaccharides.

Scope and Rationale for Investigating this compound in Academic Endeavors

The academic investigation of this compound is driven by its potential as a versatile building block in the development of new synthetic methodologies and the construction of novel molecular architectures. The compound uniquely combines the reactivity of an aryl bromide with the stability of a benzyl ether, offering a platform for sequential and controlled chemical modifications.

The primary rationale for its study in academic settings is to exploit its bifunctionality. Research endeavors could focus on using this compound as a starting material for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. For example, it could be a key intermediate in the synthesis of new liquid crystals, where a biphenyl core is often a critical structural element. nih.govresearchgate.net The aryl bromide allows for the construction of this core via Suzuki coupling, while the benzyloxy group can be modified or retained to influence the final material's mesomorphic properties.

Furthermore, this compound serves as an excellent model substrate for testing and optimizing new catalytic reactions. The distinct reactivity of its two functional groups allows researchers to probe the selectivity and functional group tolerance of newly developed catalysts for cross-coupling or ether cleavage reactions. Therefore, the study of this compound contributes to the fundamental toolkit of organic synthesis, enabling the creation of diverse and complex molecular structures.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 859776-61-7 bldpharm.com |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. rsc.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(4-methylphenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAVCANWRFIFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Bromo 4 4 Methylbenzyl Oxy Benzene

Regioselective Bromination Strategies for Aromatic Systems in the Context of 1-Bromo-4-((4-methylbenzyl)oxy)benzene Synthesis

The introduction of a bromine atom onto an aromatic ring can be accomplished via several methods. In the context of synthesizing this compound, this step would typically be performed on the intermediate, (4-methylbenzyloxy)benzene. The (4-methylbenzyloxy) group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. The challenge lies in achieving selective bromination at the para-position while minimizing the formation of the ortho-isomer and poly-brominated byproducts.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination is a cornerstone of arene functionalization. For highly activated substrates like phenol (B47542) ethers, the reaction conditions must be carefully controlled to ensure mono-substitution. The high electron-donating capacity of the ether oxygen enhances the nucleophilicity of the aromatic ring, making it susceptible to over-reaction.

Several modern bromination protocols have been developed to enhance regioselectivity, particularly for electron-rich systems like phenols and their ethers. These methods often provide high yields of the para-bromo isomer. nih.govresearchgate.netnih.gov The choice of brominating agent and solvent system is crucial in directing the substitution. researchgate.net For instance, using N-bromosaccharin in the presence of a solid acid catalyst like Amberlyst-15 has been shown to be a rapid and highly regioselective method for the monobromination of phenols. researchgate.net Similarly, systems like KBr combined with layered double hydroxides (LDHs) can achieve excellent para-selectivity under mild conditions. nih.gov Another approach involves using an I(III)-based reagent prepared from Phenyliodine diacetate (PIDA) and AlBr₃, which efficiently brominates phenols and phenol-ethers with high para-regioselectivity at room temperature. nih.gov The steric bulk of the ether group and the reaction conditions can be tuned to favor substitution at the less hindered para position.

Table 1: Selected Reagents for Regioselective para-Bromination of Phenols and Derivatives

| Reagent System | Catalyst/Conditions | Selectivity Outcome | Reference |

| KBr / ZnAl-BrO₃⁻-LDHs | Mild, aqueous conditions | Excellent para-selectivity | nih.gov |

| N-Bromosaccharin | Amberlyst-15 | High para-selectivity, rapid conversion | researchgate.net |

| Trimethylsilyl bromide (TMSBr) | (4‐ClC₆H₄)₂SO / Acetonitrile (B52724) | High para-selectivity (up to 99:1 p:o) | chemistryviews.org |

| PIDA / AlBr₃ | Room temperature, open flask | High para-selectivity for phenols and ethers | nih.gov |

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-proton. The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source (e.g., Br₂, C₂Br₂Cl₄).

In the context of synthesizing this compound, the ether oxygen of the (4-methylbenzyloxy)benzene intermediate could potentially serve as a DMG. However, this strategy would regioselectively yield the ortho-brominated isomer, 1-bromo-2-((4-methylbenzyl)oxy)benzene, not the desired para-isomer. Therefore, DoM is not a suitable primary strategy for obtaining the target compound. Its application would be counterproductive to achieving the required 1,4-substitution pattern. This highlights a critical aspect of synthetic planning, where the inherent regiochemical outcome of a powerful methodology must be matched to the target structure.

Etherification Chemistry Leading to the Benzyl (B1604629) Ether Moiety

The formation of the benzyl ether bond is the central transformation in the synthesis of this compound. This is most commonly achieved by reacting a phenoxide with a benzyl halide.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In its classic form, it involves the Sₙ2 reaction of an alkoxide or phenoxide with a primary alkyl halide. masterorganicchemistry.combyjus.com For the synthesis of the target compound, the most direct approach involves the reaction of 4-bromophenoxide with 4-methylbenzyl chloride or bromide.

The phenoxide is typically generated in situ by treating 4-bromophenol (B116583) with a suitable base. byjus.com Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). prepchem.comresearchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile being frequently employed to facilitate the Sₙ2 reaction. byjus.com The reaction generally proceeds under mild heating (50-100 °C) and is often complete within several hours. byjus.comprepchem.com Solvent-free methods using solid bases like K₂CO₃ have also been developed, offering an environmentally friendlier alternative that can proceed rapidly and with high chemoselectivity. researchgate.net

Table 2: Typical Conditions for Williamson Ether Synthesis of Aryl Benzyl Ethers

| Phenol | Alkylating Agent | Base | Solvent | Temperature | Reference |

| 4-Bromophenol | 4-Methylbenzyl Chloride | K₂CO₃ | Sulfolane | 150-160 °C | prepchem.com |

| Various Phenols | Benzyl Chloride | K₂CO₃ / NaHCO₃ | Solvent-free | Low Temperature | researchgate.net |

| Generic Alcohol | Primary Alkyl Halide | NaH | DMF / Acetonitrile | 50-100 °C | byjus.com |

| 4-Ethylphenol | Methyl Iodide | NaOH / TBAB (catalyst) | Biphasic (H₂O/Ether) | Reflux | Not Available |

Catalytic Etherification Methods

While the Williamson synthesis is highly effective, several modern catalytic methods have emerged as powerful alternatives for C-O bond formation. These reactions often proceed under milder conditions and with different substrate scopes.

Palladium-Catalyzed Etherification : The Buchwald-Hartwig amination protocol has been extended to C-O bond formation, enabling the palladium-catalyzed coupling of alcohols with aryl halides. youtube.comorganic-chemistry.org More specific to benzyl ethers, palladium catalysts have been developed for the benzylation of phenols under neutral conditions using benzyl carbonates as the alkylating agent, avoiding the need for a strong base. organic-chemistry.org

Copper-Catalyzed Ullmann Condensation : The Ullmann condensation traditionally refers to the copper-catalyzed synthesis of diaryl ethers from a phenol and an aryl halide, often requiring harsh conditions. wikipedia.orgorganic-chemistry.org Modern advancements using ligands and nano-sized copper catalysts have enabled these reactions to proceed under much milder temperatures. mdpi.comnih.gov While typically used for aryl-aryl ether bonds, variants can be applied to the synthesis of alkyl-aryl ethers. nih.gov

Nickel-Catalyzed Etherification : Recent research has shown that nickel catalysts, activated by visible light, can effectively promote the O-arylation of phenols with aryl halides. nih.gov This photoredox-based approach represents a cutting-edge strategy for ether synthesis.

These catalytic methods provide a broader toolbox for chemists, though for the specific synthesis of this compound, the Williamson synthesis starting from 4-bromophenol remains the most straightforward and cost-effective route.

Chemo- and Regioselective Considerations in the Formation of this compound

The successful synthesis of this compound hinges on precise control over both chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs). These considerations are best understood by comparing the two primary synthetic pathways.

Route 1: Etherification of 4-Bromophenol

This route involves the reaction of 4-bromophenol with a 4-methylbenzyl halide.

Regioselectivity : The regiochemistry is unambiguously defined by the choice of the starting material, 4-bromophenol. The final product will have the bromo and benzyloxy groups in a 1,4-relationship.

Chemoselectivity : The key challenge is ensuring selective O-alkylation of the phenolic hydroxyl group over potential C-alkylation of the aromatic ring. When a phenol is converted to its conjugate base (a phenoxide), the oxygen atom becomes a much stronger nucleophile than the aromatic ring carbons. Under the typical conditions of the Williamson ether synthesis, O-alkylation is overwhelmingly favored, leading to the desired ether product with high chemoselectivity. researchgate.net

Route 2: Bromination of (4-Methylbenzyloxy)benzene

This alternative route begins with the etherification of phenol, followed by bromination.

Chemoselectivity : In the bromination step, there are two aromatic rings that could potentially react: the phenyl ring activated by the ether oxygen and the tolyl (4-methylphenyl) ring. The ether oxygen is a powerful activating group, making its attached phenyl ring significantly more electron-rich and thus more susceptible to electrophilic attack than the tolyl ring, which is only weakly activated by a methyl group. Therefore, bromination occurs chemoselectively on the phenoxy ring.

Regioselectivity : The (4-methylbenzyloxy) group is a strong ortho, para-director. This means the incoming electrophile (Br⁺) will be directed to the positions ortho and para to the ether linkage. Since the target is the para-isomer, reaction conditions must be optimized to favor its formation over the sterically more accessible ortho-isomer. As discussed in section 2.1.1, using less polar solvents, controlling the temperature, and selecting specific brominating agents can significantly enhance the yield of the desired para-product. nih.govchemistryviews.org Failure to control these factors can lead to a mixture of isomers that are difficult to separate, as well as poly-brominated products.

Green Chemistry Approaches in the Synthesis of Related Brominated Benzyl Ethers

The synthesis of this compound and related brominated benzyl ethers traditionally relies on the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide. wikipedia.orgorganic-chemistry.org While effective, conventional approaches often utilize hazardous organic solvents, high temperatures, and sometimes require phase-transfer catalysts, which can complicate purification and generate waste. jetir.org In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic routes. ijesi.orgresearchgate.net These approaches aim to reduce reaction times, minimize the use of toxic substances, and lower energy consumption. benthamdirect.combenthamscience.com

Key green chemistry strategies applied to the synthesis of benzyl ethers include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of greener solvents such as ionic liquids, and the development of more efficient catalytic systems. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green organic synthesis. ijesi.orgresearchgate.net It offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. researchgate.net For the synthesis of alkyl aryl ethers, microwave-assisted methods have been successfully employed, sometimes achieving excellent yields in under five minutes at room temperature. Some protocols have eliminated the need for harsh bases or phase-transfer catalysts by using supported catalysts, such as those derived from waste banana peels, which can also be reused. benthamdirect.combenthamscience.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov Ultrasound enhances mass transfer and can promote reactions in heterogeneous systems. rsc.orgresearchgate.net The combination of microwave and ultrasound irradiation has proven to be a particularly efficient method for Williamson ether synthesis, enabling the reaction to proceed without the need for phase-transfer catalysts. rsc.orgresearchgate.net Ultrasound can also improve the efficiency of reactions in greener solvents like water or ethanol, leading to high yields in shorter timeframes compared to silent (non-irradiated) conditions. nih.gov

Ionic Liquids as Green Solvents:

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, which reduces air pollution. tandfonline.comrushim.ru In the Williamson synthesis of phenolic ethers, ionic liquids can act as both the solvent and a promoter, facilitating the reaction and allowing for easy recycling and reuse of the solvent system. tandfonline.comtandfonline.com The use of ILs can lead to excellent isolated yields, even for less reactive substrates. tandfonline.com Furthermore, some metal-free catalytic systems utilize ionic liquids as both the catalyst and the solvent, offering an environmentally friendly approach to forming ether linkages. rsc.org

Phase-Transfer Catalysis (PTC) in Green Synthesis:

Phase-transfer catalysis is a valuable technique in green chemistry as it facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic), thereby reducing the need for hazardous, high-polarity organic solvents like DMSO or DMF. jetir.org This method allows the use of water and a less toxic organic solvent, with the catalyst shuttling the reactive species between the phases. jetir.org This approach simplifies work-up procedures and often proceeds under mild conditions. jetir.org

The table below summarizes various green chemistry approaches applicable to the synthesis of benzyl ethers, highlighting the improvements over conventional methods.

| Green Approach | Key Features | Reactants/Catalysts | Conditions | Advantages | Citation |

| Microwave-Assisted | Rapid Heating | Alcohols, Alkyl Halides, NaOH | < 5 min, Room Temp | Reduced reaction time, high yields (78-100%) | |

| Microwave-Assisted | Supported Catalyst | Phenols, Alkyl Halides, Banana Peel Ash Catalyst | 300W | Avoids corrosive bases, reusable catalyst | benthamdirect.combenthamscience.com |

| Combined Microwave & Ultrasound | Synergistic Effect | Phenols, Benzyl Chlorides | No phase-transfer catalyst needed | Ecologically valuable, efficient for heterogeneous reactions | rsc.orgresearchgate.net |

| Ionic Liquid-Promoted | Green Solvent & Promoter | Phenoxide ions, Dichloromethane, [bmim]Br | 60°C | Recyclable solvent, high yields, no added catalyst | tandfonline.com |

| Phase-Transfer Catalysis | Biphasic System | Benzyl chloride, Butanol, Tetrabutylammonium hydrogen sulphate | Aqueous/Organic solvent | Avoids anhydrous/polar aprotic solvents, mild conditions | jetir.org |

These innovative methodologies demonstrate a significant shift towards more sustainable practices in chemical synthesis. By incorporating principles of green chemistry, the production of brominated benzyl ethers and related compounds can be achieved with greater efficiency and a reduced environmental footprint.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1 Bromo 4 4 Methylbenzyl Oxy Benzene

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules like 1-Bromo-4-((4-methylbenzyl)oxy)benzene where spectral overlap can obscure one-dimensional (1D) spectra. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, enabling a complete structural elucidation.

Expected ¹H and ¹³C NMR Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the benzylic methylene (B1212753) protons, and the methyl protons. The protons on the brominated ring would appear as a pair of doublets, characteristic of a 1,4-disubstituted pattern. Similarly, the protons on the methyl-substituted ring would also present as a pair of doublets. The benzylic protons would likely appear as a singlet, and the methyl protons as another singlet further upfield.

The ¹³C NMR spectrum would complement this, showing signals for all unique carbon atoms. The carbon attached to the bromine would be significantly influenced by the halogen's electronegativity and isotopic abundance.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Bromo-ring) | 7.35-7.45 (d) | 132.5 |

| Aromatic CH (Bromo-ring) | 6.80-6.90 (d) | 116.5 |

| Aromatic CH (Methyl-ring) | 7.25-7.35 (d) | 129.5 |

| Aromatic CH (Methyl-ring) | 7.15-7.25 (d) | 127.8 |

| Benzylic CH₂ | 5.00-5.10 (s) | 70.0 |

| Methyl CH₃ | 2.30-2.40 (s) | 21.0 |

| C-Br | - | 113.0 |

| C-O | - | 158.0 |

| C-CH₂ (Methyl-ring) | - | 137.5 |

| C-CH₃ (Methyl-ring) | - | 134.0 |

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions. 'd' denotes a doublet and 's' a singlet.

Multi-Dimensional NMR Correlations:

COSY: Would show correlations between adjacent aromatic protons on each ring.

HSQC: Would reveal direct one-bond correlations between each proton and its attached carbon atom (e.g., aromatic C-H, benzylic CH₂, and methyl CH₃).

HMBC: Would establish longer-range (2-3 bond) correlations, which are crucial for confirming the connectivity between the two aromatic rings through the ether linkage. Key HMBC correlations would be observed from the benzylic protons to the carbon atoms of the brominated ring and the methyl-substituted ring, as well as to the quaternary carbon of the methyl-substituted ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of this compound, which in turn confirms its elemental composition. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster for the molecular ion, providing a clear signature for the presence of a single bromine atom.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M(⁷⁹Br)]⁺ | 292.0149 |

| [M(⁸¹Br)]⁺ | 294.0128 |

Note: Calculated for C₁₄H₁₃⁷⁹BrO and C₁₄H₁₃⁸¹BrO.

Analysis of the fragmentation patterns in the mass spectrum can also provide valuable structural information and insights into reaction pathways. Common fragmentation pathways for such diaryl ethers would involve cleavage of the ether bond.

Predicted Major Fragmentation Ions:

| m/z (relative to ⁷⁹Br) | Fragment Structure |

| 183 | [Br-C₆H₄-O]⁺ |

| 171/173 | [Br-C₆H₄]⁺ |

| 105 | [CH₃-C₆H₄-CH₂]⁺ (tropylium ion) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

The observation of these fragments would strongly support the proposed structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interrogation in Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the aromatic rings, the C-O ether linkage, the C-Br bond, and the methyl group. These methods are also highly effective for monitoring the progress of a synthesis reaction, for example, by observing the appearance of the C-O-C ether stretch and the disappearance of a phenolic O-H stretch from a precursor.

Based on studies of similar compounds like 1-bromo-4-chlorobenzene (B145707) and 1-bromo-4-nitrobenzene (B128438), the characteristic vibrational frequencies can be predicted. irjet.netresearchgate.netresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch (CH₃, CH₂) | 2950-2850 | 2950-2850 |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 |

| Asymmetric C-O-C stretch | 1250-1200 | 1250-1200 |

| Symmetric C-O-C stretch | 1050-1000 | 1050-1000 |

| C-Br stretch | 600-500 | 600-500 |

The complementary nature of FT-IR and Raman spectroscopy is particularly useful. For instance, the symmetric C-O-C stretch might be weak in the IR spectrum but strong in the Raman spectrum.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of Analogues

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not reported in the searched literature, analysis of analogues provides significant insight into the likely conformation and packing in the solid state.

A relevant analogue is 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide, which contains the core 4-((4-methylbenzyl)oxy) fragment. researchgate.net The crystal structure of this compound reveals a non-coplanar conformation between the two phenyl rings. researchgate.net This is a common feature in diaryl ethers and related structures due to steric hindrance around the ether linkage, which prevents the rings from lying in the same plane.

Expected Solid-State Structural Features:

Dihedral Angle: A significant dihedral angle is expected between the planes of the brominated phenyl ring and the methyl-substituted phenyl ring.

Intermolecular Interactions: In the solid state, weak intermolecular interactions such as C-H···π interactions and potentially halogen bonding (C-Br···π or C-Br···O) could play a role in the crystal packing.

The precise bond lengths and angles would be determined with high precision, confirming the covalent structure of the molecule.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis of Chiral Derivatives (if applicable to research)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used for the analysis of chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum.

However, it is conceivable that chiral derivatives could be synthesized. For instance, if a chiral center were introduced into the benzyl (B1604629) group or if the substitution pattern on the aromatic rings led to atropisomerism (a form of chirality arising from restricted rotation around a single bond), then these techniques would become highly relevant. Research on chiral diaryl ethers has demonstrated that such molecules can exhibit significant chiroptical properties.

In a hypothetical scenario where a chiral derivative of this compound exists, CD spectroscopy would be used to:

Confirm the presence of chirality.

Distinguish between enantiomers, which would show mirror-image CD spectra.

Potentially assign the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations.

As the parent compound is achiral, this section highlights a potential avenue for future research involving the synthesis and stereochemical analysis of novel chiral analogues.

Chemical Reactivity and Transformation Studies of 1 Bromo 4 4 Methylbenzyl Oxy Benzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for activating aryl halides. researchgate.net The aryl bromide in 1-Bromo-4-((4-methylbenzyl)oxy)benzene is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester. wikipedia.org This reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orglibretexts.org For a substrate like this compound, the reaction would involve the coupling of the aryl bromide with a suitable boronic acid to form a biaryl product. The ether linkage is generally stable under these conditions.

While specific studies on this compound are not prevalent, the reactivity of similar 4-bromoaryl ethers is well-documented. For instance, the coupling of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid demonstrates the typical components of this reaction. researchgate.net The general conditions are applicable across a wide range of substrates, including those with ether functionalities. nih.gov

Representative Suzuki-Miyaura Coupling Conditions:

| Component | Example Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Aryl Bromide | 1-bromo-4-nitrobenzene | Substrate | researchgate.net |

| Boronic Acid | Phenylboronic acid | Coupling Partner | researchgate.net |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | C-C bond formation | libretexts.orgmasterorganicchemistry.com |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Stabilize catalyst | wikipedia.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid | wikipedia.org |

| Solvent | Toluene (B28343), Dioxane, Water/Organic mixture | Reaction medium | wikipedia.org |

| Temperature | 60-110 °C | To drive reaction | researchgate.net |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org this compound would react with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl group at the site of the bromine atom. The reaction generally proceeds by oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. masterorganicchemistry.com

Sonogashira Coupling

The Sonogashira coupling is a method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) complexes and requires a base, often an amine like triethylamine, which can also serve as the solvent. organic-chemistry.orglibretexts.org This reaction would allow for the introduction of an alkynyl substituent onto the phenyl ring of the target molecule. The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides, often requiring higher temperatures for efficient conversion. wikipedia.org

Illustrative Conditions for Heck and Sonogashira Reactions:

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Citation |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂, PPh₃ | Et₃N, Na₂CO₃ | DMF, DMA | youtube.comresearchgate.net |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | wikipedia.orgorganic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov This reaction has become a primary method for synthesizing arylamines. For this compound, this reaction would enable the synthesis of various N-aryl derivatives by coupling with primary or secondary amines. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and depends on the specific amine being used. nih.govorganic-chemistry.org Non-polar solvents like toluene or dioxane are often preferred. nih.gov

Key Components for Buchwald-Hartwig Amination:

| Component | Example Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Amine | Primary or Secondary Amines (e.g., Aniline, Morpholine) | Nucleophile | nih.govorganic-chemistry.org |

| Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | C-N bond formation | nih.gov |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, t-BuXPhos) | Facilitate reductive elimination | nih.gov |

| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃, LiOt-Bu) | Deprotonate amine | nih.gov |

| Solvent | Toluene, 1,4-Dioxane | Reaction medium | nih.gov |

Beyond the reactions mentioned, the aryl bromide moiety is susceptible to other transition-metal-catalyzed transformations. These include reactions like the Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon compounds). masterorganicchemistry.comwikipedia.org These methods provide alternative routes for C-C bond formation. Furthermore, catalysts based on other transition metals like nickel, copper, or iron have been developed for various cross-coupling reactions, sometimes offering different reactivity profiles or more cost-effective and sustainable options. researchgate.netbeilstein-journals.org For example, copper-catalyzed cross-coupling reactions are particularly relevant for forming C-O and C-S bonds. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. byjus.com However, this reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The substrate this compound lacks such strong electron-withdrawing groups. The benzyloxy group is, in fact, an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, a standard SNAr addition-elimination mechanism is highly unfavorable under typical conditions. masterorganicchemistry.comkhanacademy.org For substitution to occur on such an unactivated aryl halide, extremely harsh conditions or an alternative mechanism, such as the elimination-addition (benzyne) pathway, would be necessary. The benzyne (B1209423) mechanism involves deprotonation ortho to the bromide by a very strong base (e.g., NaNH₂), followed by elimination of the bromide to form a highly reactive benzyne intermediate, which is then trapped by the nucleophile. youtube.com

Reactivity of the Benzyl (B1604629) Ether Linkage

The benzyl ether group is a common protecting group for alcohols and phenols due to its general stability and the various methods available for its cleavage. The (4-methylbenzyl)oxy group in the title compound can be cleaved to reveal the corresponding phenol (B47542), 4-bromophenol (B116583). A primary method for this transformation is catalytic hydrogenation.

In this process, the compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This reaction, known as hydrogenolysis, cleaves the carbon-oxygen bond of the benzyl ether to yield 4-bromophenol and 4-methyltoluene. This method is generally clean and high-yielding. It is important to note that under these conditions, the aryl bromide bond can sometimes undergo reduction (hydrodehalogenation), although benzyl ether cleavage is typically faster.

Alternative methods for benzyl ether cleavage that avoid catalytic hydrogenation can be employed if other functional groups in the molecule are sensitive to reduction. These can include treatment with strong acids or Lewis acids, though these conditions are often harsher.

Cleavage Mechanisms and Deprotection Strategies

The 4-methylbenzyl ether in this compound serves as a protecting group for the phenolic oxygen. Its removal, or deprotection, is a critical step in many synthetic sequences. The cleavage of this ether can be achieved through several mechanisms, primarily involving hydrogenolysis, oxidative cleavage, or acidic hydrolysis.

Hydrogenolysis: This is a common and mild method for benzyl ether deprotection. commonorganicchemistry.com It typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. commonorganicchemistry.com The reaction proceeds via the reductive cleavage of the benzylic C-O bond to yield 4-bromophenol and toluene. Transfer hydrogenolysis, using hydrogen donors like formic acid, can also be employed. organic-chemistry.org

Oxidative Cleavage: The electron-donating methyl group on the benzyl ring makes this ether susceptible to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this transformation. nih.gov The reaction is believed to proceed through the formation of a charge-transfer complex, followed by hydride abstraction from the benzylic position, leading to an oxocarbenium ion intermediate that is subsequently hydrolyzed. This method is often chemoselective, allowing for the removal of the 4-methylbenzyl group in the presence of other protecting groups. nih.govresearchgate.net

Acidic Cleavage: Strong acids can cleave benzyl ethers, although this method is less common due to its potential harshness on other acid-sensitive functional groups. organic-chemistry.org The use of a boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2) provides a milder alternative for the selective cleavage of benzyl ethers, tolerating a variety of other functional groups. organic-chemistry.org

A summary of selected deprotection strategies for benzyl and related ethers is presented in the table below.

| Reagent/Catalyst | Conditions | Substrate Type | Yield (%) | Reference |

| H₂/Pd/C | MeOH, EtOH, EtOAc, or THF | Benzyl ether | High | commonorganicchemistry.com |

| DDQ | CH₂Cl₂/H₂O, rt | p-Methoxybenzyl ether | High | researchgate.net |

| BCl₃·SMe₂ | CH₂Cl₂, rt | Benzyl ether | High | organic-chemistry.org |

| CBr₄/MeOH | Reflux | p-Methoxybenzyl ether | High | researchgate.net |

| 9-Mes-10-MeAcr⁺ClO₄⁻ (Photocatalyst), TMSCl | MeCN, 427 nm light | Phenolic ether | 72 | chemrxiv.org |

Electrophilic and Radical Reactions on the Aromatic Frameworks

The two aromatic rings in this compound exhibit different reactivities towards electrophilic and radical species.

The brominated phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the bromine atom. However, the ether oxygen is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The interplay of these two substituents will direct incoming electrophiles primarily to the positions ortho to the ether linkage. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. pressbooks.publumenlearning.comlibretexts.org

The bromine atom on the phenyl ring is a key site for palladium-catalyzed cross-coupling reactions. These reactions are not electrophilic substitutions in the classical sense but are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and the Heck coupling with alkenes are all feasible at the C-Br bond. organic-chemistry.orgresearchgate.netnih.gov These transformations proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex. uwindsor.ca

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene, 80 °C | Biaryl | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene, rt | Aryl alkyne | nih.gov |

| Heck | Styrene | Pd(II) catalyst | Aryl alkene | researchgate.net |

| C-N Coupling | Amine | Pd catalyst | Aryl amine | chemrxiv.org |

Radical reactions on the aromatic framework are less common but can be initiated. For example, the benzylic C-H bonds of the 4-methylbenzyl group are susceptible to radical bromination using reagents like N-bromosuccinimide (NBS), which proceeds via a resonance-stabilized benzylic radical. lumenlearning.comlibretexts.org

Oxidative and Reductive Transformations of the Compound

Beyond the cleavage of the ether bond, other parts of the this compound molecule can undergo oxidative and reductive transformations.

Oxidative Transformations: The methyl group on the benzyl ring can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic methyl group all the way to a carboxylic acid, provided there is at least one benzylic hydrogen. lumenlearning.comlibretexts.org Milder oxidation of the benzyl ether methylene (B1212753) group can lead to the formation of an ester. For instance, treatment of benzyl methyl ethers with N-bromosuccinimide (NBS) can yield aromatic methyl esters. nih.gov The oxidation of benzyl alcohols, which can be formed from the cleavage of the ether, to aldehydes is also a well-established transformation. unimi.it

| Reagent | Conditions | Transformation | Product | Reference |

| KMnO₄ | Heat, acidic | Oxidation of alkylbenzene | Benzoic acid derivative | lumenlearning.com |

| NBS (2 equiv) | CCl₄, light, rt then NaOH(aq) | Oxidation of benzyl methyl ether | Aromatic methyl ester | nih.gov |

| NBS (1 equiv) | CCl₄, light, reflux | Oxidation of benzyl methyl ether | Aromatic aldehyde | nih.gov |

Reductive Transformations: The primary reductive transformation is the hydrogenolysis of the benzyl ether, as discussed in the deprotection section, which reduces the C-O bond. commonorganicchemistry.com Additionally, under forcing conditions, the aryl bromide can be reduced to an aryl C-H bond (hydrodebromination), though this is often a side reaction in other reductive processes. Birch reduction conditions (Na/NH₃) can also cleave the benzyl ether. uwindsor.ca

Applications of 1 Bromo 4 4 Methylbenzyl Oxy Benzene in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Natural Product Synthesis Intermediates

The strategic placement of reactive functional groups in 1-Bromo-4-((4-methylbenzyl)oxy)benzene makes it an attractive starting material for the synthesis of intermediates destined for complex natural products. The brominated aromatic ring can serve as a handle for introducing larger fragments of a target molecule through well-established cross-coupling methodologies. For instance, Suzuki, Stille, Heck, and Sonogashira couplings can be employed to forge new carbon-carbon bonds, thereby elaborating the core structure.

Following the construction of the carbon skeleton, the 4-methylbenzyl ether can be selectively deprotected. This is typically achieved through hydrogenolysis, often using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source. This two-stage approach—coupling followed by deprotection—allows for the late-stage introduction of a phenolic moiety, a common structural motif in many natural products. This strategy is particularly advantageous when the free phenol (B47542) is incompatible with the conditions of the initial coupling reaction.

A hypothetical synthetic sequence illustrating this utility is the preparation of a biphenyl (B1667301) intermediate, a core structure found in various lignans (B1203133) and other biologically active natural products.

| Reaction Step | Reagents and Conditions | Product | Key Transformation |

| 1. Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Toluene (B28343)/H₂O) | 4-((4-Methylbenzyl)oxy)-[1,1'-biphenyl]-x-yl derivative | C-C bond formation |

| 2. Deprotection | H₂, Pd/C, solvent (e.g., Ethanol) | [1,1'-Biphenyl]-x,y-diol derivative | Cleavage of benzyl (B1604629) ether |

This sequential functionalization underscores the value of this compound as a stable yet reactive building block in the multi-step synthesis of complex natural product precursors.

Role in the Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. The bifunctional nature of this compound is well-suited for this approach. The aryl bromide can undergo a variety of coupling reactions with a diverse set of partners, leading to a first generation of structurally varied products.

For example, a library of substituted biaryls can be generated via Suzuki coupling with an array of boronic acids. Alternatively, Sonogashira coupling with a collection of terminal alkynes would yield a library of diarylacetylenes. Each of these products retains the 4-methylbenzyl ether, which can then be cleaved to reveal a phenol. This phenol can be further functionalized, for instance, by etherification or esterification with another set of diverse building blocks, thereby exponentially increasing the size and complexity of the chemical library.

This divergent approach allows for the rapid exploration of chemical space around a core scaffold, which is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies.

Precursor in the Synthesis of Functional Materials and Polymers

The structural motifs present in this compound make it a candidate for incorporation into functional materials and polymers. The rigid aromatic core can contribute to desirable thermal and mechanical properties, while the potential for functionalization at both the bromo and ether positions allows for the tuning of electronic and photophysical properties.

For instance, polymerization of derivatives of this compound could lead to the formation of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo-substituted end can be converted into a polymerizable group, such as a boronic ester or a stannane, to participate in polymerization reactions like Suzuki or Stille polycondensation.

The 4-methylbenzyl ether group can serve as a protecting group for a phenolic hydroxyl that, after polymerization, can be deprotected to introduce functionality along the polymer backbone. This functionality can be used to tune solubility, introduce cross-linking sites, or attach sensor moieties.

| Polymerization Approach | Monomer Type | Potential Polymer Class | Potential Application |

| Suzuki Polycondensation | Diboronic ester derivative | Poly(p-phenylene)s | Organic Light-Emitting Diodes (OLEDs) |

| Stille Polycondensation | Distannane derivative | Poly(p-phenylenevinylene)s | Organic Photovoltaics (OPVs) |

Application in the Construction of Ligands and Catalysts

The synthesis of novel ligands is crucial for the development of new and improved catalysts for a wide range of chemical transformations. This compound can serve as a precursor for the synthesis of phosphine (B1218219) ligands, which are ubiquitous in transition-metal catalysis.

The bromo-substituent can be replaced by a diphenylphosphino group via reaction with diphenylphosphine (B32561) or its lithium salt. The resulting phosphine could then be used directly as a ligand. Alternatively, the 4-methylbenzyl ether could be cleaved to reveal the phenol, which could then be further elaborated to create bidentate or polydentate ligands. For example, the phenol could be used to anchor the phosphine-containing moiety to a larger scaffold or to introduce a second donor atom.

The ability to introduce both a phosphine group and a modifiable phenolic hydroxyl group provides a route to a diverse range of ligands with tunable steric and electronic properties.

Strategic Incorporation into Molecular Probes for Chemical Research

Molecular probes are essential tools for studying biological processes and for chemical sensing applications. The structural features of this compound allow for its incorporation into the design of such probes.

The aryl bromide can be used as a point of attachment for a fluorophore or another reporter group through cross-coupling reactions. The 4-methylbenzyl ether serves as a protecting group for a phenol, which can act as a reactive site in a probe. For example, the deprotected phenol could be part of a recognition motif for a specific analyte or could be the site of a reaction that triggers a change in the probe's fluorescence or other signal.

This modular design allows for the systematic development of probes where one part of the molecule is responsible for signaling and the other for recognition, with the core structure derived from this compound providing a stable and synthetically accessible scaffold.

Derivatization and Functionalization Strategies for 1 Bromo 4 4 Methylbenzyl Oxy Benzene Analogues

Systematic Modification of the Brominated Phenyl Ring for Structure-Reactivity Relationship Studies

The bromine atom on the phenyl ring of 1-Bromo-4-((4-methylbenzyl)oxy)benzene is a key functional group that allows for a wide array of chemical transformations, primarily through cross-coupling reactions. Understanding the structure-reactivity relationships is crucial for designing efficient synthetic routes and for fine-tuning the electronic and steric properties of the target analogues.

Research Findings:

In a hypothetical study, a series of analogues could be synthesized by reacting this compound with different boronic acids (for Suzuki coupling), terminal alkynes (for Sonogashira coupling), and amines (for Buchwald-Hartwig amination). The reactivity of the starting material could be correlated with the electronic nature of the coupling partner. For example, electron-rich boronic acids might exhibit faster reaction rates in Suzuki couplings.

The following interactive data table illustrates the types of modifications that can be introduced onto the brominated phenyl ring and the expected impact on the molecule's properties.

| Modification | Reagent | Reaction Type | Expected Property Change |

| Phenyl group | Phenylboronic acid | Suzuki Coupling | Increased steric bulk, altered lipophilicity |

| Pyridyl group | Pyridine-3-boronic acid | Suzuki Coupling | Introduction of a basic nitrogen atom, potential for metal coordination |

| Ethynyl group | Ethynyltrimethylsilane | Sonogashira Coupling | Introduction of a linear, rigid moiety |

| Aniline derivative | Aniline | Buchwald-Hartwig Amination | Introduction of a hydrogen bond donor |

These modifications would allow for a comprehensive exploration of the structure-activity relationship (SAR), providing valuable insights for the rational design of analogues with desired biological or material properties.

Diversification at the Methylbenzyl Moiety

The 4-methylbenzyl group offers another site for diversification. Modifications at this position can influence the molecule's conformational flexibility and its interactions with biological targets or other molecules in a material's matrix.

Research Findings:

Strategies for diversifying the methylbenzyl moiety could include:

Oxidation of the methyl group: The methyl group can be oxidized to an aldehyde, a carboxylic acid, or an alcohol. These functional groups can then be used for further derivatization, such as esterification, amidation, or etherification.

Substitution on the benzyl (B1604629) ring: Electrophilic aromatic substitution reactions could introduce various substituents (e.g., nitro, halogen, alkyl groups) onto the benzyl ring, thereby modulating its electronic properties.

Benzylic bromination: The methyl group can be brominated using N-bromosuccinimide (NBS) to introduce a handle for nucleophilic substitution reactions.

The table below outlines potential modifications at the methylbenzyl moiety.

| Position of Modification | Type of Modification | Reagents | Resulting Functional Group |

| Methyl group | Oxidation | KMnO4, H+ | Carboxylic acid |

| Methyl group | Benzylic Bromination | N-Bromosuccinimide (NBS) | Bromomethyl |

| Benzyl Ring | Nitration | HNO3, H2SO4 | Nitro group |

| Benzyl Ring | Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Acetyl group |

These derivatization strategies enable the synthesis of a diverse library of compounds, which can be screened for enhanced performance in various applications.

Synthesis of Polyfunctionalized Analogues for Enhanced Synthetic Utility

The synthesis of polyfunctionalized analogues of this compound, where both the brominated phenyl ring and the methylbenzyl moiety are modified, can lead to molecules with enhanced synthetic utility. These complex scaffolds can serve as key intermediates in the synthesis of more intricate molecular architectures.

Research Findings:

A synthetic route to a polyfunctionalized analogue could involve a sequence of orthogonal reactions. For example, one could first perform a Sonogashira coupling on the brominated phenyl ring and then carry out a functional group transformation on the methylbenzyl moiety. The choice of reactions and their sequence would be critical to avoid unwanted side reactions.

Consider the synthesis of a molecule bearing both an alkyne on the phenyl ring and a carboxylic acid on the benzyl group. This could be achieved by:

Protecting the methyl group of the starting material.

Performing a Sonogashira coupling to introduce the alkyne.

Deprotecting the methyl group.

Oxidizing the methyl group to a carboxylic acid.

This approach allows for the creation of highly functionalized building blocks that can be used in a variety of synthetic applications, including click chemistry, peptide synthesis, and polymer chemistry.

Stereoselective Synthesis of Chiral Derivatives

While the parent compound, this compound, is achiral, the introduction of chiral centers through derivatization can lead to enantiomerically pure compounds. This is particularly relevant in the development of pharmaceuticals, where the different enantiomers of a chiral drug can have vastly different pharmacological activities.

Research Findings:

Chirality can be introduced through several strategies:

Asymmetric catalysis: The use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric epoxidation of a derivatized analogue can lead to the formation of a specific enantiomer.

Use of chiral auxiliaries: A chiral auxiliary can be attached to the molecule to direct a subsequent reaction to occur stereoselectively. The auxiliary can then be removed to yield the chiral product.

Derivatization with chiral building blocks: Reacting the parent compound with an enantiomerically pure building block can also introduce chirality.

For instance, if the methyl group on the benzyl moiety is first converted to a ketone, an asymmetric reduction could yield a chiral alcohol. The stereochemical outcome of such a reaction would be highly dependent on the choice of the chiral reducing agent and the reaction conditions.

The development of stereoselective syntheses of chiral derivatives of this compound would significantly expand the scope of its applications, particularly in fields where stereochemistry plays a critical role.

Future Research Directions and Emerging Trends for 1 Bromo 4 4 Methylbenzyl Oxy Benzene in Academic Research

Development of Novel Catalytic Systems for Its Transformations

The transformation of 1-Bromo-4-((4-methylbenzyl)oxy)benzene is largely centered around the reactivity of its carbon-bromine bond. Future research will likely focus on developing more efficient and selective catalytic systems for its functionalization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to this compound will continue to be a major area of investigation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction to form carbon-nitrogen bonds, is a key area for development. libretexts.orgwikipedia.org Research will likely focus on creating novel phosphine (B1218219) ligands that allow for lower catalyst loadings (ppm levels), milder reaction conditions, and a broader substrate scope, enabling the coupling of this compound with a wider variety of amines and nitrogen-containing heterocycles. nih.govchemrxiv.orgbeilstein-journals.org Similarly, advancements in the Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, will be crucial. wikipedia.orgresearchgate.netorganic-chemistry.org The development of copper-free Sonogashira variants and catalysts that are effective at room temperature would represent a significant step forward. wikipedia.org

Beyond traditional palladium catalysis, the exploration of other transition metals like nickel and copper as catalysts for cross-coupling reactions of this compound is a promising avenue. These metals offer the potential for different reactivity and selectivity profiles, and their lower cost compared to palladium makes them attractive for large-scale applications.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System | Potential Products |

| Buchwald-Hartwig Amination | Palladium with novel phosphine ligands | Aryl amines, N-heterocycles |

| Sonogashira Coupling | Palladium/Copper or Copper-free systems | Diaryl alkynes, functionalized alkynes |

| Suzuki-Miyaura Coupling | Palladium with boronic acids/esters | Biaryl compounds |

| Heck Coupling | Palladium with alkenes | Substituted alkenes |

| C-H Activation | Rhodium, Iridium, or Palladium catalysts | Functionalized aromatic rings |

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic strategies. Future research on this compound will undoubtedly prioritize the development of more environmentally friendly synthetic methods.

Biocatalysis offers a powerful approach to achieving highly selective transformations under mild conditions. nih.gov The use of enzymes, such as cytochrome P450s or engineered transferases, could enable the direct and regioselective functionalization of the aromatic rings or the benzylic position, potentially avoiding the need for protecting groups and harsh reagents. nih.gov

Photoredox catalysis , which utilizes visible light to drive chemical reactions, is another rapidly growing field with significant potential. beilstein-journals.org This technology could be employed for various transformations of this compound, such as C-H functionalization or the generation of radical intermediates for subsequent reactions, often under ambient temperature and pressure. beilstein-journals.org

Flow chemistry presents a paradigm shift from traditional batch processing, offering improved safety, scalability, and efficiency. rsc.org Developing continuous-flow processes for the synthesis and subsequent reactions of this compound would be a significant advancement, particularly for industrial applications. chemrxiv.org This approach can lead to higher yields, reduced reaction times, and better process control.

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound makes it an interesting building block for the construction of complex supramolecular assemblies. The interplay of aromatic stacking interactions, potential hydrogen bonding (after modification), and the conformational flexibility of the benzyl (B1604629) ether linkage can be exploited to create ordered structures.

A key area of future research will be the incorporation of this moiety into larger, functional molecules designed for self-assembly . By attaching recognition motifs or complementary functionalities, it may be possible to direct the formation of well-defined nanostructures such as liquid crystals, gels, or vesicles.

The synthesis of rotaxanes and catenanes , which are mechanically interlocked molecules, is another exciting frontier. nih.gov The linear shape of this compound derivatives could allow them to act as "axles" around which macrocyclic "wheels" are threaded, leading to the formation of wikipedia.orgrotaxanes or more complex architectures. researchgate.net The properties of these interlocked molecules could be tuned by modifying the substituents on the aromatic rings.

Advanced Mechanistic Studies of its Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these pathways.

Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as catalyst, ligand, solvent, and temperature. This information is essential for optimizing reaction conditions and identifying rate-determining steps.

Computational chemistry , particularly density functional theory (DFT) calculations, can offer detailed insights into reaction intermediates, transition states, and energy profiles. rsc.org These theoretical studies can help to rationalize experimental observations and predict the feasibility of new reaction pathways. For instance, DFT could be used to model the oxidative addition of the C-Br bond to a palladium catalyst or to understand the regioselectivity of C-H activation reactions.

Design and Synthesis of Next-Generation Chemical Probes and Building Blocks Based on its Structure

The structural scaffold of this compound provides a versatile platform for the design and synthesis of novel chemical tools and functional molecules.

The development of fluorescent probes is a particularly promising area. researchgate.netnih.govnih.govresearchgate.net By incorporating fluorogenic groups or environmentally sensitive dyes, it may be possible to create probes that can detect specific analytes or report on changes in their local environment. The bromo-substituent can be used as a handle to attach the core structure to biomolecules or other targeting moieties.

Furthermore, this compound can serve as a valuable building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. researchgate.net Its ability to undergo a variety of cross-coupling reactions allows for the systematic variation of its structure, enabling the creation of libraries of compounds for screening in various applications. For example, it could be used as a precursor for the synthesis of novel liquid crystals, polymers with specific optoelectronic properties, or as a fragment in the design of new drug candidates.

Q & A

Q. What computational tools predict the environmental toxicity of this compound and its metabolites?

- Methodological Answer :

- QSAR Models : EPA’s EPI Suite estimates biodegradation half-life (>60 days) and bioaccumulation potential (Log Kow ~3.7).

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict persistence of brominated byproducts.

- Validate with zebrafish embryo assays (OECD TG 236) for acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.